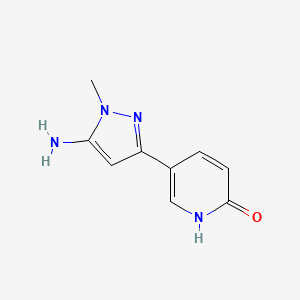

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by further functionalization to introduce the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halogen or alkyl group.

Scientific Research Applications

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.

Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-methyl-3-phenylpyrazole: This compound shares the pyrazole ring but has a phenyl group instead of the pyridine ring.

3-(5-amino-1-methyl-1H-pyrazol-3-yl)-2-methylphenol: This compound also features the pyrazole ring but has a phenol group.

Uniqueness

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is unique due to the combination of the pyrazole and pyridine rings, which can confer distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interactions compared to similar compounds.

Biological Activity

5-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and potential for drug development.

The compound's molecular formula is C8H10N4O, with a molecular weight of approximately 178.19 g/mol. Its structure includes a dihydropyridinone ring fused with a pyrazole moiety, which contributes to its biological activity.

Antioxidant Properties

Research has demonstrated that derivatives of aminopyrazoles exhibit potent antioxidant activity. In particular, studies have shown that this compound can effectively scavenge free radicals and inhibit oxidative stress markers in various cellular models. This property is crucial for protecting cells from damage related to chronic diseases and aging.

Anti-Cancer Activity

The compound has been investigated for its anti-cancer properties. A study highlighted that it inhibits the proliferation of several cancer cell lines through mechanisms involving the modulation of key signaling pathways such as p38 MAPK and COX inhibition. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with tubulin at the colchicine binding site, disrupting microtubule dynamics essential for mitosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It downregulates pro-inflammatory cytokines and inhibits pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Study 1: Antioxidant and Anticancer Activities

A comprehensive study assessed the antioxidant capacity of various aminopyrazole derivatives, including our compound of interest. The results indicated significant radical scavenging activity measured by the DPPH assay and notable inhibition of cell growth in MTT assays against specific cancer cell lines (e.g., A549 and HCT116). The findings suggest that structural modifications can enhance these activities further .

Study 2: Mechanistic Insights into Anti-Cancer Activity

Another investigation focused on the mechanistic pathways through which this compound exerts its effects on cancer cells. Molecular docking studies revealed that the compound binds effectively to the ATP-binding pocket of p38 MAPK, suggesting a direct mechanism for its anti-proliferative effects. This study underscores the potential for developing selective inhibitors targeting this pathway .

Research Findings Summary

| Activity | Mechanism | Cell Lines Tested | Key Findings |

|---|---|---|---|

| Antioxidant | Radical scavenging (DPPH assay) | Various | Significant reduction in oxidative stress markers |

| Anti-cancer | Inhibition of p38 MAPK and tubulin interaction | A549, HCT116 | Induces apoptosis and inhibits cell proliferation |

| Anti-inflammatory | Downregulation of cytokines | In vitro models | Reduces inflammatory markers |

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(5-amino-1-methylpyrazol-3-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C9H10N4O/c1-13-8(10)4-7(12-13)6-2-3-9(14)11-5-6/h2-5H,10H2,1H3,(H,11,14) |

InChI Key |

PDQHMJGMJMZSLV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CNC(=O)C=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.